3-Pyridin-3-yl-morpholine dihydrochloride
CAS No.: 1331957-59-5
Cat. No.: VC11680400
Molecular Formula: C9H14Cl2N2O
Molecular Weight: 237.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1331957-59-5 |
|---|---|
| Molecular Formula | C9H14Cl2N2O |
| Molecular Weight | 237.12 g/mol |
| IUPAC Name | 3-pyridin-3-ylmorpholine;dihydrochloride |
| Standard InChI | InChI=1S/C9H12N2O.2ClH/c1-2-8(6-10-3-1)9-7-12-5-4-11-9;;/h1-3,6,9,11H,4-5,7H2;2*1H |
| Standard InChI Key | LYNAOBQUQFHVJO-UHFFFAOYSA-N |
| SMILES | C1COCC(N1)C2=CN=CC=C2.Cl.Cl |
| Canonical SMILES | C1COCC(N1)C2=CN=CC=C2.Cl.Cl |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a pyridine ring substituted at the 3-position with a morpholine-2-one group, protonated to form a dihydrochloride salt. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 3-pyridin-3-ylmorpholin-2-one; dihydrochloride |
| Canonical SMILES | C1COC(=O)C(N1)C2=CN=CC=C2.Cl.Cl |
| InChI Key | MBRFEWRRRGGTCF-UHFFFAOYSA-N |
| PubChem CID | 126838165 |
The morpholine ring adopts a chair conformation, while the pyridine moiety contributes aromaticity and hydrogen-bonding capabilities.
Physicochemical Properties
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Solubility: Highly soluble in polar solvents (water, DMSO) due to ionic interactions from hydrochloride groups.
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Stability: Stable under ambient conditions but degrades under extreme pH or temperatures >200°C.
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pKa: Estimated pKa values of 3.2 (pyridinium) and 8.1 (morpholine nitrogen), influencing its reactivity in biological systems.
Synthesis and Scalability
Industrial Synthesis
The primary route involves reacting 3-vinylpyridine with morpholine and sulfur in a catalyzed process, followed by hydrochloric acid hydrolysis (Fig. 1) :
Step 1: 3-Vinylpyridine reacts with morpholine and sulfur at reflux (12–14 hours) to yield 3-pyridyl thioacetyl morpholine.
Step 2: Hydrolysis with concentrated HCl (5–6 hours) followed by activated carbon decolorization and recrystallization produces the dihydrochloride salt .
Optimized Conditions:
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Yield: 86–90% (Step 1), 86–88% (Step 2)
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Purity: >98% (HPLC)
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Scalability: Demonstrated at multi-kilogram scales using continuous flow reactors .
Alternative Methods
A secondary approach utilizes pyridine derivatives and morpholine under basic conditions, though this method suffers from lower yields (65–70%) and requires chromatographic purification.
Reactivity and Functionalization
Key Reactions
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Oxidation: Treatment with in acidic media cleaves the morpholine ring, yielding pyridine-3-carboxylic acid.
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Reduction: reduces the morpholinone carbonyl to a secondary alcohol, forming 3-(pyridin-3-yl)morpholine.
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Mannich Reactions: Reacts with formaldehyde and amines to generate tertiary amines, expanding its utility in drug design .
Pharmacological Derivatives
Hybrid molecules incorporating this scaffold exhibit vasodilatory activity (e.g., IC = 0.3185–0.4577 mM in rat aortic rings), surpassing benchmark drugs like prazosin . Quantitative structure-activity relationship (QSAR) models correlate bioactivity with lipophilicity () and topological polar surface area (TPSA) .
Applications in Drug Discovery
Kinase Inhibition
The morpholine-pyridine core mimics ATP-binding motifs in kinases. Derivatives show nanomolar inhibition of PI3Kα and mTOR, with selectivity profiles validated in glioblastoma cell lines.
Antibacterial Agents
Quaternary ammonium derivatives exhibit broad-spectrum activity against Staphylococcus aureus (MIC = 2–4 µg/mL) by disrupting cell membrane integrity.
Neurological Therapeutics
Dopamine D receptor antagonists derived from this scaffold reduce cocaine-seeking behavior in murine models, highlighting potential in addiction therapy.
Emerging Research Directions
Photodynamic Therapy
Porphyrin conjugates of 3-pyridin-3-yl-morpholine dihydrochloride demonstrate singlet oxygen quantum yields () of 0.45–0.62, enabling targeted cancer cell ablation.
Catalysis
Palladium complexes of this ligand catalyze Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 10, rivaling traditional phosphine ligands.
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